molecular formula C7H5Cl2NO2 B2727105 Methyl 4,5-dichloropicolinate CAS No. 1256834-28-2

Methyl 4,5-dichloropicolinate

Cat. No.: B2727105
CAS No.: 1256834-28-2
M. Wt: 206.02
InChI Key: WVBZQZGENXXGJI-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloropicolinate is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is also known as methyl 4,5-dichloro-2-pyridinecarboxylate. This compound is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,5-dichloropicolinate can be synthesized through various methods. One common synthetic route involves the chlorination of methyl picolinate. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the 4 and 5 positions of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to maintain the stability of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dichloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution: Products with nucleophiles replacing chlorine atoms.

    Reduction: this compound alcohol.

    Oxidation: this compound acid.

Scientific Research Applications

Methyl 4,5-dichloropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dichloropicolinate involves its interaction with specific molecular targets. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of specific enzymes and disruption of cellular processes .

Comparison with Similar Compounds

    Methyl 3,5-dichloropicolinate: Similar structure but with chlorine atoms at positions 3 and 5.

    Methyl 2,4-dichloropicolinate: Chlorine atoms at positions 2 and 4.

    Methyl 4-chloropicolinate: Only one chlorine atom at position 4.

Uniqueness: Methyl 4,5-dichloropicolinate is unique due to the specific positioning of chlorine atoms at positions 4 and 5, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 4,5-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBZQZGENXXGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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